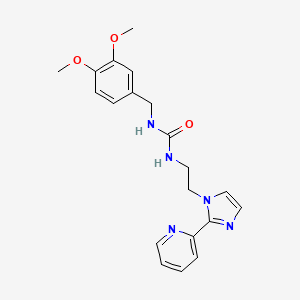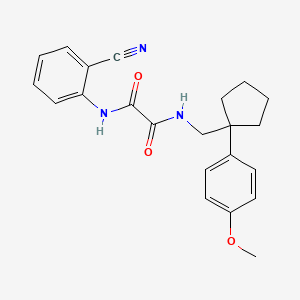
N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a complex organic compound characterized by the presence of a cyanophenyl group, a methoxyphenyl group, and an oxalamide moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
It’s known that compounds with similar structures can participate in 1,3-dipolar cycloaddition reactions . These reactions provide an efficient method of regio- and stereoselective synthesis of five-membered heterocyclic compounds .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . .
Result of Action
The compound’s action results in the formation of 2,3,4,5-tetrasubstituted isoxazolidines with high yields (85–90%) through 1,3-dipolar cycloaddition of nitrones . This reaction generates three new chiral centers in one step .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which the compound might be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with a cyclopentylmethylamine derivative. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Materials Science: Utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(cyclopentylmethyl)oxalamide
- N1-(4-methoxyphenyl)-N2-(cyclopentylmethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(4-methoxyphenyl)oxalamide
Uniqueness
N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-28-18-10-8-17(9-11-18)22(12-4-5-13-22)15-24-20(26)21(27)25-19-7-3-2-6-16(19)14-23/h2-3,6-11H,4-5,12-13,15H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXXJWLGMLTSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
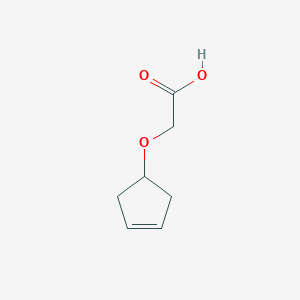
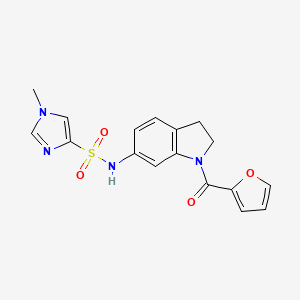

![N-(3-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2461863.png)
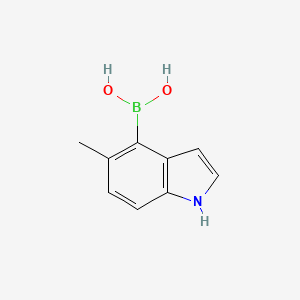
![N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2461865.png)
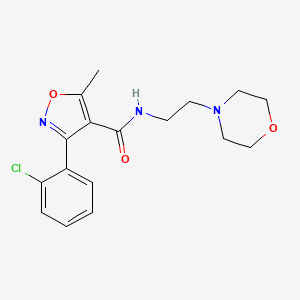
![4-[benzyl(methyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2461871.png)
![N-(1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)prop-2-enamide](/img/structure/B2461872.png)

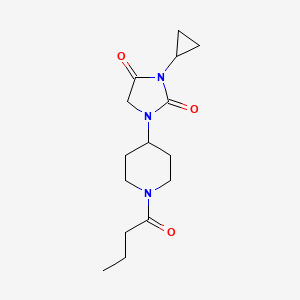
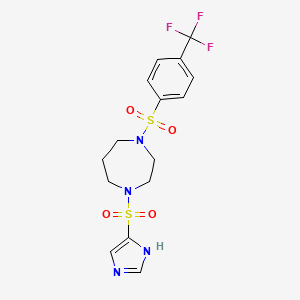
![3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B2461880.png)
